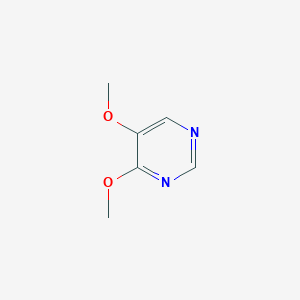

4,5-Dimethoxypyrimidine

Description

Significance of the Pyrimidine (B1678525) Nucleus in Organic Synthesis and Medicinal Chemistry Research

The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms at the 1 and 3 positions, is a cornerstone of heterocyclic chemistry. gsconlinepress.com Its significance is profoundly rooted in biology, as it forms the structural basis for the nucleobases cytosine, thymine, and uracil (B121893), which are fundamental components of DNA and RNA. researchgate.netnih.gov This inherent biological relevance has established the pyrimidine scaffold as a "privileged structure" in medicinal chemistry, inspiring the development of a vast array of therapeutic agents. gsconlinepress.comresearchgate.net

In organic synthesis, pyrimidines are versatile substrates and raw materials for creating a multitude of more complex heterocyclic systems. innovareacademics.in Their chemical reactivity allows for various modifications, including substitution at different positions on the ring, which has enabled the generation of large libraries of structurally diverse derivatives. innovareacademics.in This synthetic versatility is crucial for structure-activity relationship (SAR) studies, where systematic modifications are made to a molecule to optimize its biological activity.

Medicinal chemists have successfully incorporated the pyrimidine core into drugs with a wide spectrum of pharmacological activities. These include anticancer agents like 5-fluorouracil, antiviral drugs such as zidovudine (B1683550) (used in HIV treatment), and antibacterial compounds like trimethoprim. researchgate.netnih.govinnovareacademics.in The ability of pyrimidine derivatives to act as antimetabolites, interfering with the synthesis of nucleic acids, is a key mechanism behind their use in cancer chemotherapy. researchgate.net Furthermore, pyrimidine-based compounds have been developed as protein kinase inhibitors, a major class of modern anticancer therapeutics. nih.gov The wide-ranging applications underscore the enduring importance of the pyrimidine nucleus in the ongoing quest for new and effective medicines. gsconlinepress.com

Overview of Methoxypyrimidine Derivatives in Advanced Chemical Investigations

Methoxypyrimidine derivatives, characterized by the presence of one or more methoxy (B1213986) (–OCH₃) groups on the pyrimidine ring, are a significant subclass of pyrimidine compounds actively explored in advanced chemical research. The methoxy groups can profoundly influence the compound's electronic properties, solubility, and steric profile, thereby modulating its reactivity and biological activity. cymitquimica.com

These derivatives serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. nbinno.com For example, 2-amino-4,6-dimethoxypyrimidine (B117758) is a key intermediate in the production of several sulfonylurea herbicides. google.com The methoxy groups in these precursors can be readily converted into other functional groups, such as hydroxyl groups, or can be substituted, providing a versatile handle for synthetic chemists.

In medicinal chemistry, methoxypyrimidine scaffolds are integral to the development of new therapeutic agents. Research has shown that derivatives such as 4,6-dichloro-5-methoxypyrimidine (B156074) are used to synthesize molecules with potential anticancer, antimicrobial, and antiviral properties. nbinno.com The strategic placement of methoxy groups can enhance binding to biological targets and improve a compound's metabolic stability. For instance, methoxylated pyrimidines have been investigated for their role in creating GPR119 agonists for diabetes treatment and HIF-prolyl hydroxylase inhibitors. Furthermore, derivatives like 5-bromo-2,4-dimethoxypyrimidine (B14629) are employed in biochemical research to study enzyme inhibition and receptor binding, aiding in the elucidation of biological pathways. chemimpex.com

Scope and Research Focus on 4,5-Dimethoxypyrimidine

While its isomers, such as 2,4- and 4,6-dimethoxypyrimidine (B185312), are well-documented as intermediates in agrochemicals and pharmaceuticals, research focusing specifically on this compound is less common. The available information suggests that its primary role in contemporary chemical research is that of a synthetic building block or intermediate rather than an end product with direct biological applications.

The research focus is often on its functionalized analogues, such as 4-Chloro-5,6-dimethoxypyrimidine (B3037651). cymitquimica.com This chlorinated derivative is noted for its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com The chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, a common strategy in drug development to introduce diverse functionalities and build molecular complexity. The two adjacent methoxy groups at the 5 and 6 positions influence the reactivity of the ring system. cymitquimica.com

Therefore, the scope of research involving the this compound core is largely situated within synthetic and medicinal chemistry, where it serves as a scaffold for constructing more complex molecules. Its value lies in the specific arrangement of its methoxy groups, which, once incorporated into a larger molecule, can contribute to the final product's desired steric and electronic properties, influencing its interaction with biological targets. Future investigations may explore the unique properties conferred by the vicinal (adjacent) methoxy groups of the 4,5-dimethoxy substitution pattern, potentially leading to the discovery of novel bioactive compounds.

Structure

3D Structure

Propriétés

IUPAC Name |

4,5-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-9-5-3-7-4-8-6(5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVFIUWVJFFMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CN=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551368 | |

| Record name | 4,5-Dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71133-26-1 | |

| Record name | 4,5-Dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Dimethoxypyrimidine and Its Derivatives

Direct Synthesis Approaches for 4,5-Dimethoxypyrimidine

The direct synthesis of the this compound core is a complex task that can be approached through fundamental ring-forming reactions or by modifying a pre-existing pyrimidine (B1678525) structure.

Cyclization Reactions in Pyrimidine Formation

The construction of the pyrimidine ring is most commonly achieved through the condensation of a three-carbon component with a compound providing a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.eg Key N-C-N synthons include amidines, urea (B33335), thiourea, and guanidine (B92328) derivatives. bu.edu.eg The three-carbon unit is typically a 1,3-bifunctional compound like a β-dialdehyde, β-keto ester, or malonic ester derivative. mdpi.com

For the direct synthesis of this compound, this would necessitate starting materials already bearing the required methoxy (B1213986) groups at the appropriate positions. For instance, a substituted malonaldehyde or a derivative of malonic acid with methoxy groups at the C2 position could theoretically be condensed with a reagent like formamidine. However, specific literature detailing a direct cyclization to yield this compound is not prevalent, as synthetic routes often favor the functionalization of a pre-formed, halogenated pyrimidine ring.

General pyrimidine synthesis can also be achieved via [3+3] cycloadditions or multicomponent reactions under catalytic conditions, such as those using copper or zirconium catalysts. mdpi.com Another approach involves the transformation of other heterocyclic systems into the pyrimidine ring. bu.edu.eg While these methods are versatile, their application for the direct synthesis of the specific 4,5-dimethoxy isomer is not extensively documented.

Methoxylation Strategies in Pyrimidine Synthesis

A more common and established route to dimethoxypyrimidines involves the methoxylation of a halogenated pyrimidine precursor. The chlorine atoms on a pyrimidine ring, particularly at the 2, 4, and 6 positions, are susceptible to nucleophilic substitution by alkoxides. Sodium methoxide (B1231860) (NaOMe) in methanol (B129727) is the standard reagent for this transformation. thieme-connect.de

The reaction of a dichloropyrimidine with sodium methoxide can be controlled to achieve either mono- or di-substitution. For example, treating 4,6-dichloropyrimidine (B16783) with one equivalent of sodium methoxide can selectively yield 4-chloro-6-methoxypyrimidine, while using an excess of the reagent leads to the formation of 4,6-dimethoxypyrimidine (B185312). thieme-connect.dechemicalbook.com This stepwise substitution is possible due to the deactivating effect of the first methoxy group on the remaining chlorine atom.

While this strategy is highly effective for positions 2, 4, and 6, the 5-position of the pyrimidine ring is significantly less reactive towards nucleophilic substitution. Therefore, introducing a methoxy group at C5 typically requires a different strategy, often involving organometallic intermediates or starting with a precursor that already contains an oxygen functionality at that position. Direct methoxylation of an unsubstituted pyrimidine at the 5-position is not a standard synthetic route. Greener methylating agents, such as dimethyl carbonate (DMC), have also been employed for the O-methylation of hydroxypyrimidines, often requiring a phase transfer catalyst and elevated temperatures to achieve good conversion. researchgate.net

Synthesis of Halogenated this compound Precursors

Halogenated dimethoxypyrimidines are vital intermediates in the synthesis of more complex molecules. Their preparation often involves the sequential chlorination and methoxylation of pyrimidine precursors or the direct halogenation of a dimethoxypyrimidine.

Preparation of 4-Chloro-5,6-dimethoxypyrimidine (B3037651) from Dichloropyrimidines

The synthesis of chloro-dimethoxypyrimidine isomers typically relies on the partial methoxylation of a dichloropyrimidine. The relative reactivity of the chlorine atoms on the pyrimidine ring dictates the outcome of the reaction. In dichloropyrimidines like 4,6-dichloro- and 2,4-dichloropyrimidine, the chlorine atoms at the 4- and 6-positions are generally more reactive towards nucleophilic displacement than a chlorine at the 2-position. thieme-connect.de

A well-documented example that illustrates this principle is the synthesis of 4,6-disubstituted pyrimidines. Treating 4,6-dichloropyrimidine with a controlled amount of sodium methoxide (e.g., 1 equivalent) allows for the selective replacement of one chlorine atom to furnish 4-chloro-6-methoxypyrimidine. thieme-connect.de Increasing the stoichiometry of sodium methoxide leads to the disubstituted product, 4,6-dimethoxypyrimidine. chemicalbook.com

While a specific procedure for the synthesis of 4-chloro-5,6-dimethoxypyrimidine from a corresponding dichloropyrimidine was not found in the searched literature, the general principle of selective, stepwise nucleophilic substitution would be the guiding strategy.

Synthesis of 2-Chloro-4,5-dimethoxypyrimidine (B1530440) from Dichloromethoxypyrimidine

The synthesis of 2-chloro-4,5-dimethoxypyrimidine is not widely reported. However, the synthesis of the isomeric and commercially significant 2-chloro-4,6-dimethoxypyrimidine (B81016) is well-established and illustrates the relevant synthetic principles. One common route begins with malononitrile (B47326), which undergoes a series of reactions involving methanol and hydrogen chloride to form intermediates that are then cyclized. google.comgoogle.com Another pathway starts from 2-amino-4,6-dihydroxypyrimidine (B16511), which is first chlorinated to 2-amino-4,6-dichloropyrimidine (B145751) and subsequently methoxylated to give 2-amino-4,6-dimethoxypyrimidine (B117758). The amino group can then be converted to a chloro group via a diazotization reaction, although this can result in low yields. google.com

A more direct synthesis of 2-chloro-4,6-dimethoxypyrimidine involves the cyclization of 3-amino-3-methoxy-N-nitrile-2-propionamidine with hydrogen chloride gas in methanol. google.com This method has been shown to produce the target compound with high purity and good yields.

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 3-Amino-3-methoxy-N-nitrile-2-propionamidine | Hydrogen chloride, Methanol | 5°C, 2 hours | 2-Chloro-4,6-dimethoxypyrimidine | 82.1% | google.com |

Synthesis of 5-Bromo-2,4-dimethoxypyrimidine (B14629)

5-Bromo-2,4-dimethoxypyrimidine is a key synthetic intermediate. It can be prepared efficiently by two primary methods: the methoxylation of a dibrominated precursor or the direct bromination of 2,4-dimethoxypyrimidine (B108405).

The first approach involves the reaction of 5-bromo-2,4-dichloropyrimidine (B17362) with sodium methoxide. The chlorine atoms are displaced by methoxy groups in a nucleophilic substitution reaction. jocpr.com

| Starting Material | Reagents | Conditions | Product | Reference |

| 5-Bromo-2,4-dichloropyrimidine | Sodium methoxide, Methanol | Reduce temperature to 10-15°C | 5-Bromo-2,4-dimethoxypyrimidine | jocpr.com |

The second, more direct route, involves the electrophilic bromination of 2,4-dimethoxypyrimidine. The electron-donating methoxy groups activate the pyrimidine ring, directing the substitution to the 5-position. This reaction can be carried out using molecular bromine (Br₂) in methanol or by using N-bromosuccinimide (NBS), a convenient and selective brominating agent. google.commissouri.edu The use of NBS is often preferred for its milder reaction conditions and easier handling. chemicalbook.com A recent patent describes a high-yield method using bromine in methanol followed by distillation. google.com

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 2,4-Dimethoxypyrimidine | Bromine, Methanol | 20-25°C, 0.5 hours, then distillation | 5-Bromo-2,4-dimethoxypyrimidine | 94.2% | google.com |

| 2,4-Dimethoxypyridine | N-Bromosuccinimide (NBS), Acetonitrile | Inert atmosphere | 5-Bromo-2,4-dimethoxypyridine | ~60% |

Synthesis of 5-Iodo-2,4-dimethoxypyrimidine (B1296177)

5-Iodo-2,4-dimethoxypyrimidine is a valuable intermediate, particularly in the synthesis of biologically active compounds through palladium-catalyzed cross-coupling reactions. psu.edursc.org One effective method for its preparation involves the direct iodination of 2,4-dimethoxypyrimidine. The use of N-iodosuccinimide (NIS) in conjunction with trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) has been reported as an excellent reagent system for the iodination at the C-5 position of 2,4-dimethoxy-6-substituted pyrimidines, yielding the desired 5-iodo products in good yields under relatively mild conditions. scispace.com While other iodinating systems such as iodine in alkali, iodine monochloride in methanol, or sodium iodide in DMF were attempted, they proved less effective. scispace.com

An alternative, older approach involves the use of organomercury precursors. mdpi.com 5-Iodo-2,4-dimethoxypyrimidine can be synthesized from 5-(acetoxymercurio)-2,4-dimethoxypyrimidine or 5,5'-mercuriobis(2,4-dimethoxypyrimidine) with reported yields of 58% and 52%, respectively. mdpi.com This iododemercuration reaction provides a route to the iodinated pyrimidine, which can subsequently be hydrolyzed under acidic conditions to produce 5-iodouracil. mdpi.com

Palladium-catalyzed reactions, such as the Heck-Mizoroki cross-coupling, utilize 5-iodo-2,4-dimethoxypyrimidine as a substrate for carbomethoxyvinylation and thienylation, demonstrating its utility in forming new carbon-carbon bonds. psu.eduresearchgate.net

Table 1: Synthesis of 5-Iodo-2,4-dimethoxypyrimidine

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2,4-Dimethoxy-6-aroyl pyrimidines | N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA), Trifluoroacetic anhydride (TFAA) | 2,4-Dimethoxy-5-iodo-6-aroylpyrimidines | Good | scispace.com |

| 5-(Acetoxymercurio)-2,4-dimethoxypyrimidine | I2 | 5-Iodo-2,4-dimethoxypyrimidine | 58% | mdpi.com |

| 5,5'-Mercuriobis(2,4-dimethoxypyrimidine) | I2 | 5-Iodo-2,4-dimethoxypyrimidine | 52% | mdpi.com |

Preparation of Aminated Dimethoxypyrimidine Derivatives

Aminated dimethoxypyrimidines are crucial building blocks, most notably for the synthesis of sulfonylurea herbicides. researchgate.netpatsnap.comgoogle.com

2-Amino-4,6-dimethoxypyrimidine (ADMP) is a key intermediate for numerous herbicides. researchgate.netbiosynce.com Its synthesis has been approached through several routes, often starting from readily available materials like malononitrile or diethyl malonate. google.comgoogle.com

A significant and mechanistically studied route to ADMP is the intramolecular cyclization of 3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP). researchgate.netresearchgate.net This reaction has been a subject of research to improve efficiency and reaction rates. A notable advancement is the use of Lewis acidic ionic liquid catalysts. researchgate.netresearchgate.net Specifically, the Et3NHCl-2ZnCl2 catalyst has demonstrated excellent performance, allowing the reaction to proceed at a lower temperature (50 °C) and shorter time (3 hours) to achieve a high yield of up to 94.8%. researchgate.net This catalytic method is a substantial improvement over non-catalytic routes which require higher temperatures (110 °C) and longer reaction times (6 hours) for a lower yield (79.8%). The proposed mechanism suggests that the anion of the ionic liquid facilitates ring formation while the cation assists in the necessary hydrogen transfer during rearrangement. researchgate.netresearchgate.net

Another patented method starts from malononitrile, which undergoes imidization in the presence of a specific catalyst to form a key intermediate, which then proceeds through cyanamide (B42294) substitution and finally aromatization cyclization to yield high-purity ADMP. patsnap.comgoogle.comgoogle.com

Table 2: Cyclization of AMCP to ADMP

| Catalyst | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| Et3NHCl-2ZnCl2 | 50 °C | 3 h | 94.8% | researchgate.net |

A common and traditional pathway to ADMP involves the intermediate 2-Amino-4,6-dihydroxypyrimidine (ADHP). This precursor is typically synthesized through the cyclization of diethyl malonate and guanidine nitrate (B79036) in the presence of a base like sodium methoxide. google.com The ADHP is then converted to ADMP.

One method involves a two-step process of chlorination followed by methoxylation. ADHP is first treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to form 2-amino-4,6-dichloropyrimidine (ADCP). This chlorinated intermediate is then subjected to methoxylation under alkaline conditions to yield ADMP, with reported yields as high as 93.5%.

A greener alternative for the methylation step employs dimethyl carbonate (DMC) as a methylating agent, avoiding more toxic reagents like dimethyl sulfate (B86663). researchgate.net The reaction between ADHP and DMC is typically performed in the presence of potassium carbonate and a phase-transfer catalyst (PTC) such as tetrabutyl ammonium (B1175870) bromide (TBAB). researchgate.net Optimized conditions for this reaction have achieved a conversion of ADHP of 87.7%. researchgate.net

Table 3: Synthesis of ADMP from ADHP

| Method | Reagents | Intermediate | Yield | Reference |

|---|---|---|---|---|

| Chlorination/Methoxylation | 1. POCl₃ 2. NaOMe/MeOH | 2-Amino-4,6-dichloropyrimidine | 93.5% | |

| "Green" Methylation | Dimethyl carbonate (DMC), K₂CO₃, TBAB | - | 87.7% (Conversion) | researchgate.net |

4-Amino-2,6-dimethoxypyrimidine is another important isomer used in the synthesis of herbicides and pharmaceuticals. guidechem.com

A different, patented approach avoids the use of phosphorus oxychloride. patsnap.com This multi-step synthesis begins with 4,6-dichloropyrimidine-5-formic acid, which undergoes ammonolysis, chlorination, high-temperature decarboxylation, and finally methoxylation to produce 4-amino-2,6-dimethoxypyrimidine. patsnap.com

A more streamlined, two-step process has also been developed, starting with the cyclization of a cyanoacetate (B8463686) (methyl or ethyl) and urea in the presence of sodium methoxide or ethoxide. google.comgoogle.com This forms the intermediate 4-amino-2,6-(1H,3H)-pyrimidinedione, which is then methylated using a reagent like dimethyl sulfate or methyl iodide to give the final product. guidechem.comgoogle.comgoogle.com This method simplifies the process and avoids the generation of phosphorus-containing wastewater. google.com

Table 4: Synthesis of 4-Amino-2,6-dimethoxypyrimidine

| Starting Material | Key Steps | Intermediate | Reference |

|---|---|---|---|

| Barbituric acid | Chlorination, Ammonolysis, Methoxylation | Trichloropyrimidine | google.com |

| 4,6-Dichloropyrimidine-5-formic acid | Ammonolysis, Chlorination, Decarboxylation, Methoxylation | 4-Amino-2,6-dichloropyrimidine | patsnap.com |

Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADMP)

Catalytic Approaches in Dimethoxypyrimidine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. In the synthesis of dimethoxypyrimidine derivatives, various catalytic strategies have been employed.

As discussed previously, Lewis acidic ionic liquids (e.g., Et3NHCl-2ZnCl2) have proven highly effective in catalyzing the intramolecular cyclization of 3-amino-3-methoxy-N-cyano-2-propaneamidine to form ADMP, significantly reducing reaction times and temperatures. researchgate.netresearchgate.net

Phase-transfer catalysts (PTCs), such as tetrabutyl ammonium bromide (TBAB), are instrumental in facilitating the methylation of 2-amino-4,6-dihydroxypyrimidine using the environmentally benign reagent dimethyl carbonate. researchgate.net The PTC helps to transfer the pyrimidine substrate between the solid and liquid phases, enhancing reactivity. researchgate.net

Palladium catalysts are central to the functionalization of iodinated dimethoxypyrimidines. psu.edursc.orgresearchgate.net The Heck-Mizoroki reaction, for instance, uses a palladium catalyst to couple 5-iodo-2,4-dimethoxypyrimidine with alkenes, enabling the synthesis of more complex molecules. researchgate.net Similarly, Sonogashira couplings, catalyzed by palladium and copper(I) iodide, are used to react 5-iodo-2,4-dimethoxypyrimidine with terminal alkynes. psu.edu

Furthermore, tandem reactions that combine multiple steps in a single pot often rely on catalysis. A one-pot synthesis of N-aryl-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamines has been developed using a tandem reductive amination/intermolecular SNAr sequence, where p-toluenesulfonic acid (PTSA) can be used as an activator. nih.gov

Lewis Acidic Ionic Liquid Catalysis for 2-Amino-4,6-dimethoxypyrimidine Synthesis

A significant advancement in the synthesis of 2-amino-4,6-dimethoxypyrimidine (ADMP) involves the use of Lewis acidic ionic liquids. researchgate.net This method has been shown to be a highly effective alternative to traditional catalytic processes.

Detailed Research Findings:

Under optimized conditions, a yield of up to 94.8% of ADMP can be achieved at 50°C in just 3 hours. researchgate.net This is a substantial improvement compared to non-catalytic methods, which require higher temperatures (110°C) and longer reaction times (6 hours) to achieve a 79.8% yield. The catalytic mechanism, as confirmed by IR and XPS analyses, involves the coordination between the Zn2+ ions of the ionic liquid and the nitrogen atoms of the AMCP. The Et3NHCl-2ZnCl2 catalyst's anion facilitates the ring formation, while the cation aids in the hydrogen transfer during the rearrangement, with the stronger Lewis acidity of the catalyst promoting the cyclization. researchgate.net

The use of Lewis acidic ionic liquids not only increases the reaction rate and yield but also aligns with the principles of green chemistry by reducing energy consumption and reaction time.

Transition Metal Catalysis (e.g., Palladium-Catalyzed Cross-Coupling)

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, represents a cornerstone in modern organic synthesis for forming carbon-carbon bonds. nih.govlibretexts.org These reactions are instrumental in the synthesis of various substituted dimethoxypyrimidines.

Palladium-catalyzed cross-coupling reactions encompass a family of powerful transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. libretexts.orgsigmaaldrich.com These methods are widely employed both in academic research and on an industrial scale due to their versatility and efficiency. sigmaaldrich.com The general mechanism of these reactions often involves an oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent, and concluding with a reductive elimination to yield the final product and regenerate the Pd(0) catalyst. mdpi.com

Suzuki Coupling Reactions for Aryl-Substituted Dimethoxypyrimidines

The Suzuki-Miyaura cross-coupling reaction is a particularly versatile method for the synthesis of aryl-substituted dimethoxypyrimidines. mdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. mdpi.commdpi.com

Detailed Research Findings:

The Suzuki coupling has been successfully utilized in the synthesis of a wide array of biaryl compounds and other complex molecules. scirp.org For instance, the reaction can be used to couple a halogenated dimethoxypyrimidine, such as 2-chloro-4,5-dimethoxypyrimidine or 4-chloro-5,6-dimethoxypyrimidine, with an arylboronic acid to introduce an aryl group onto the pyrimidine ring. cymitquimica.combldpharm.com

Recent advancements have focused on developing more efficient and greener Suzuki coupling protocols. mdpi.com This includes the use of highly active and specialized phosphine (B1218219) ligands that can facilitate the reaction under milder conditions and with a broader range of substrates. mdpi.com For example, the choice of ligand has been shown to be crucial for the success of the coupling reaction with certain substrates. mdpi.com Furthermore, efforts are being made to develop methods for catalyst recycling to enhance the sustainability of the process. mdpi.com

The Suzuki coupling's tolerance of a wide variety of functional groups and its operational simplicity have made it an indispensable tool for creating complex molecular architectures based on the dimethoxypyrimidine scaffold. mdpi.comscirp.org

Multicomponent Reactions (MCRs) Incorporating Dimethoxypyrimidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a powerful and efficient approach to synthesizing complex molecules. The incorporation of dimethoxypyrimidine scaffolds into MCRs allows for the rapid generation of diverse and structurally complex libraries of compounds.

Detailed Research Findings:

One notable example is the microwave-assisted one-pot multicomponent reaction involving dimethoxypyrimidine, an aldehyde, and dimedone in the presence of glacial acetic acid. researchgate.netmendeley.com This method provides a straightforward and efficient route to novel heterocyclic systems. Microwave irradiation often accelerates the reaction, leading to higher yields and shorter reaction times compared to conventional heating methods.

The strategic use of MCRs allows for the construction of intricate molecular frameworks in a convergent and atom-economical manner. This approach is highly valuable in medicinal chemistry and drug discovery for the rapid exploration of chemical space around the dimethoxypyrimidine core.

Strategic Use of this compound as an Organic Building Block

This compound and its derivatives, such as 4,6-dimethoxypyrimidin-5-amine, are valuable building blocks in organic synthesis. Their substituted pyrimidine ring serves as a versatile scaffold for the construction of more complex and biologically active molecules.

Detailed Research Findings:

The chemical reactivity of the dimethoxypyrimidine core allows for a variety of transformations. For example, the methoxy groups can be substituted by other nucleophiles, and the pyrimidine ring can undergo further functionalization. 4-Chloro-5,6-dimethoxypyrimidine, for instance, is a key intermediate where the chlorine atom can be readily displaced in nucleophilic substitution reactions or participate in cross-coupling reactions. cymitquimica.com Similarly, 2-chloro-4,5-dimethoxypyrimidine serves as a versatile precursor. bldpharm.com

These building blocks are particularly important in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com The strategic incorporation of the dimethoxypyrimidine moiety can influence the physicochemical properties and biological activity of the final molecule.

The following table summarizes some of the key dimethoxypyrimidine building blocks and their utility:

| Compound Name | CAS Number | Key Features and Applications |

| 2-Amino-4,6-dimethoxypyrimidine | 36315-01-2 | Intermediate in the synthesis of sulfonylurea herbicides. researchgate.net |

| 4,6-Dimethoxypyrimidin-5-amine | 15846-15-8 | Building block for synthesizing kinase inhibitors and antiviral agents. |

| 4-Chloro-5,6-dimethoxypyrimidine | 5193-88-4 | Intermediate for pharmaceuticals and agrochemicals via substitution and cross-coupling reactions. cymitquimica.com |

| 2-Chloro-4,5-dimethoxypyrimidine | 1333240-17-7 | Versatile precursor for further chemical modifications. bldpharm.com |

Reactivity and Reaction Mechanisms of 4,5 Dimethoxypyrimidine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is generally considered π-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2, 4, and 6-positions. wikipedia.orgslideshare.net Conversely, electrophilic substitution is less favorable but can occur at the C-5 position, which is comparatively less electron-deficient. wikipedia.orgslideshare.net

In the case of 4,5-dimethoxypyrimidine, the two methoxy (B1213986) groups are electron-donating, which can influence the reactivity of the ring. The methoxy groups at positions 4 and 5 increase the electron density of the pyrimidine ring, which can affect its susceptibility to both electrophilic and nucleophilic attack.

Research on related dimethoxypyrimidine isomers provides insights into potential substitution patterns. For instance, in 2,4-dimethoxypyrimidine (B108405), electrophilic substitution, such as nitration and halogenation, occurs at the 5-position. wikipedia.org Nucleophilic substitution on pyrimidine derivatives is also a common reaction. For example, 2-chloro-4,6-dimethoxypyrimidine (B81016) readily undergoes nucleophilic substitution with sodium methyl mercaptide to yield 4,6-dimethoxy-2-methylthiopyrimidine. asianpubs.org The rate of nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine can be significantly increased by using sulfinate catalysts in reactions with alkoxy or aryloxy nucleophiles. researchgate.net

Oxidation and Reduction Reactions of this compound

The pyrimidine ring and its substituents can undergo both oxidation and reduction reactions. mdpi.com The methoxy groups on a pyrimidine ring can be oxidized to form aldehydes or carboxylic acids. For example, 4,6-dimethoxypyrimidine-2-carbaldehyde (B173854) can be oxidized to a carboxylic acid.

Reduction of nitro-substituted pyrimidines is a common transformation. For instance, the nitro group at the 5-position of 4,6-dimethoxy-5-nitropyrimidine (B100634) can be reduced to an amino group using reducing agents like hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Reactions Involving Methoxy Groups (e.g., Demethylation)

The methoxy groups of this compound can be involved in reactions such as demethylation. This process typically involves treatment with strong acids. For example, 5-halogeno-2,4-dimethoxypyrimidines can be demethylated by heating with 10% aqueous hydrochloric acid to yield 5-halogeno-substituted uracils. mdpi.com Similarly, the demethylation of 2,4-dimethoxypyrimidine to uracil (B121893) can be achieved by heating with hydrochloric acid. mdpi.com In some cases, demethylation can be a competing reaction during other transformations, such as the attempted chlorination of certain dimethoxypyrimidine derivatives. mdpi.com

Functionalization at Specific Positions of the Pyrimidine Ring

The selective introduction of functional groups at specific positions on the this compound ring is a key strategy for creating diverse derivatives.

Metallation at C-5 (e.g., Lithiation)

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. In pyrimidine systems, lithiation can be achieved, often directed by activating groups. For 2,4-dimethoxypyrimidine, treatment with lithium 2,2,6,6-tetramethylpiperidide (LTMP) leads to regioselective lithiation at the C-5 position. clockss.orguni-muenchen.deresearchgate.net This 5-lithiated intermediate can then react with various electrophiles to introduce a range of substituents at this position. clockss.orgresearchgate.net While direct studies on this compound are less common, the principles of directed lithiation suggest that the C-2 or C-6 positions could be potential sites for metallation, depending on the directing influence of the methoxy groups and the choice of the lithiating agent.

Mercuration and Demercuration Reactions

Mercuration is an electrophilic substitution reaction that can be used to introduce a mercury-containing group onto an aromatic ring. semanticscholar.org This mercurated intermediate can then undergo demercuration to introduce other functional groups. For instance, 2,4-dimethoxypyrimidine can be readily mercurated with mercuric acetate (B1210297). mdpi.commdpi.org The resulting organomercurial can then be subjected to halo-demercuration to produce 5-halogenated derivatives. mdpi.com The process of demercuration, often achieved with sodium borohydride, replaces the mercury group with a hydrogen atom. wikipedia.orgmasterorganicchemistry.com

Proton Transfer Complexes and Acid-Base Interactions

Pyrimidine derivatives can participate in proton transfer reactions and form complexes with proton donors. pharmacophorejournal.comresearchgate.net For example, 2-amino-4,6-dimethoxypyrimidine (B117758) can act as a proton acceptor and form a 1:1 proton transfer complex with 2,6-dichloro-4-nitrophenol. pharmacophorejournal.com The formation and stability of these complexes can be influenced by the solvent polarity. pharmacophorejournal.com Theoretical studies, such as those using Density Functional Theory (DFT), can provide insights into the electron transfer processes and geometries of these complexes. pharmacophorejournal.compharmacophorejournal.com

Anomalous Reaction Pathways of Substituted Dimethoxypyrimidines

Substituted dimethoxypyrimidines can undergo a variety of anomalous or unexpected reactions that deviate from standard substitution or functionalization pathways. These unique transformations are of significant interest for their mechanistic novelty and their potential to generate diverse heterocyclic structures. Research has uncovered several such pathways, including ring-opening and ring-closure (ANRORC) mechanisms, cine-substitutions, and other unexpected rearrangements.

One notable anomalous reaction was observed in the interaction between 4,6-dimethoxy-5-nitropyrimidine and methylhydrazine. oregonstate.edu Instead of a simple nucleophilic substitution of a methoxy group, the reaction yields 4-hydrazino-6-hydroxypyrimidine as an unexpected product. oregonstate.edu This transformation suggests a complex reaction cascade rather than a direct displacement. The yield of this anomalous product was found to increase significantly when pyridine (B92270) was used as the solvent, indicating the solvent's role in the reaction mechanism. oregonstate.edu

Another class of anomalous reactions relevant to pyrimidine chemistry is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org This pathway is a well-documented phenomenon in the chemistry of pyrimidines and other nitrogen-containing heterocycles. rsc.org The ANRORC mechanism involves the initial addition of a nucleophile to the pyrimidine ring, which leads to the opening of the heterocyclic ring, followed by a subsequent ring closure to form a new heterocyclic system. wikipedia.orgrsc.org This process can result in the exchange of ring atoms, such as the replacement of a ring nitrogen atom with a nitrogen atom from the nucleophilic reagent. doi.org The ANRORC mechanism has been extensively studied in the reactions of substituted pyrimidines with nucleophiles like metal amides. wikipedia.org

Cine-substitution is another type of anomalous reaction where the entering group attaches to a position adjacent to the one vacated by the leaving group. arkat-usa.org While direct nucleophilic substitution is more common, instances of cine-substitution have been reported in various aromatic and heteroaromatic systems. In the context of pyrimidines, such rearrangements can be influenced by the reaction conditions and the nature of the substituents.

Furthermore, unexpected products have been observed during the lithiation of 2,4-dimethoxypyrimidine. The reaction with lithium diisopropylamide (LDA) followed by quenching with an electrophile can lead to the formation of unexpected side products. For instance, when ethyl acetate is used as the electrophile, in addition to the expected 5-acetyl-2,4-dimethoxypyrimidine, an unexpected 6-hydroxyester is also formed. clockss.org The formation of this byproduct is presumed to occur via the reaction of the initially formed product with ethyl lithioacetate, which is generated from the unreacted ethyl acetate and the lithiating agent. clockss.org

The following table summarizes key research findings on the anomalous reactions of substituted dimethoxypyrimidines:

| Reactant(s) | Reagent/Conditions | Anomalous Product(s) | Proposed Mechanism/Key Observation | Reference(s) |

| 4,6-dimethoxy-5-nitropyrimidine | Methylhydrazine in pyridine | 4-hydrazino-6-hydroxypyrimidine | Increased yield in pyridine suggests solvent participation in a complex reaction pathway. | oregonstate.edu |

| Substituted Pyrimidines | Metal Amides (e.g., Sodium Amide) | Ring-transformed pyrimidines | Nucleophilic addition followed by ring opening and subsequent ring closure (ANRORC mechanism). | wikipedia.org |

| 2,4-dimethoxypyrimidine | Lithium diisopropylamide (LDA), then Ethyl Acetate | 5-acetyl-2,4-dimethoxypyrimidine and 6-hydroxyester | The 6-hydroxyester is an unexpected byproduct from a secondary reaction. | clockss.org |

These examples highlight the complex reactivity of the dimethoxypyrimidine scaffold and underscore the importance of carefully considering reaction conditions and potential side reactions in the synthesis and modification of these compounds.

Derivatization and Analog Development Based on the 4,5 Dimethoxypyrimidine Scaffold

Synthesis of Pyrimido[4,5-b]quinoline Derivatives

The fusion of a quinoline (B57606) ring to the pyrimidine (B1678525) core of 4,5-dimethoxypyrimidine and its analogs has led to the development of pyrimido[4,5-b]quinoline derivatives. These tricyclic structures are of significant interest due to their diverse biological activities.

A prominent method for constructing these derivatives is through multicomponent reactions (MCRs). For instance, a one-pot synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones has been achieved through a microwave-assisted reaction of 6-amino-2,4-dimethoxypyrimidine, various aromatic aldehydes, and dimedone in glacial acetic acid. rsc.orgscispace.com This approach is noted for its efficiency, high yields, and adherence to green chemistry principles due to the absence of metal catalysts and shorter reaction times. rsc.orgscispace.com

Another strategy involves the cyclocondensation of 6-aminopyrimidinone derivatives with dimedone and aromatic aldehydes. nih.gov This can be performed under both conventional reflux and ultrasound-assisted conditions, with the latter often providing benefits such as improved yields and reduced environmental impact. nih.gov The resulting tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives can be further functionalized, for example, through Vilsmeier-Haack formylation to introduce a β-chlorovinylaldehyde group. nih.gov

The synthesis of pyrimido[4,5-b]quinoline derivatives can also be achieved by constructing the pyrimidine ring onto a pre-existing quinoline or hydroquinoline nucleus through two-component reactions. nih.govscialert.net These methods often involve the reaction of functionalized hydroquinolines with reagents like formamide, thiourea, or phenyl isothiocyanate to form the fused pyrimidine ring. scialert.net

| Starting Materials | Reaction Conditions | Product | Key Features |

| 6-Amino-2,4-dimethoxypyrimidine, aromatic aldehydes, dimedone | Microwave irradiation, glacial acetic acid | 2,4-Dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | High efficiency, metal-free, green synthesis rsc.orgscispace.com |

| 6-Aminopyrimidinones, dimedone, aromatic aldehydes | Ultrasound or reflux, acetic acid or ethanol (B145695) | 5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-diones | Ultrasound assistance improves efficiency nih.gov |

| 2-Amino-hydroquinoline-3-carbonitrile derivatives | Reflux with formamide, thiourea, etc. | Substituted pyrimido[4,5-b]quinolines | Stepwise construction of the heterocyclic system scialert.net |

Formation of Schiff Base Derivatives

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond. The synthesis of Schiff base derivatives from aminopyrimidines, including those with dimethoxy substituents, is a common strategy to create compounds with a wide range of biological activities. jocpr.comscholarsresearchlibrary.com

The general synthesis involves the condensation of an amino-pyrimidine with an aldehyde or ketone, often under acid catalysis. For example, 4,6-dimethoxy-pyrimidin-2-amine can be reacted with substituted aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid to yield the corresponding Schiff bases. scholarsresearchlibrary.com Similarly, reactions with substituted aromatic acetophenones in ethanol with glacial acetic acid have also been reported. jocpr.com The progress of these reactions is typically monitored by thin-layer chromatography, and the products are often isolated by precipitation in ice water followed by recrystallization. jocpr.com

These Schiff base derivatives are valuable intermediates for the synthesis of other heterocyclic compounds like azetidinones and thiazolidinones. jocpr.comscholarsresearchlibrary.com

| Reactants | Catalyst/Solvent | Product Type | Significance |

| 4,6-Dimethoxy-pyrimidin-2-amine, Aromatic aldehydes | Glacial acetic acid | N-[(E)-arylmethylidene]-4,6-dimethoxypyrimidin-2-amines | Synthesis of biologically active compounds scholarsresearchlibrary.com |

| 4,6-Dimethoxy-pyrimidin-2-amine, Substituted aromatic acetophenones | Glacial acetic acid/Ethanol | Pyrimidine-based Schiff bases | Intermediates for further heterocyclic synthesis jocpr.com |

| 4-(4-Fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde, Aromatic amines | Indium(III) trifluoromethanesulphonate/THF | 5-Iminomethylpyrimidine derivatives | Potential for cytotoxic and antibacterial activity mdpi.com |

Development of Fused Pyrimidine Systems (e.g., Pyrimido[4,5-d]pyrimidinediones)

The synthesis of fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidinediones, from pyrimidine precursors has been extensively studied due to their significant biological properties. These bicyclic structures are often synthesized from 6-aminouracil (B15529) derivatives, which are structurally related to dimethoxypyrimidines.

One approach involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes in a multicomponent reaction to form the pyrimido[4,5-d]pyrimidin-2,4-dione ring system. researchgate.net Another method utilizes a hydrazine-induced cyclization of appropriately substituted uracils to form the second pyrimidine ring, allowing for the selective introduction of various substituents at different positions of the final structure. nih.gov

More recent developments have focused on green and efficient synthetic methods. For example, a DABCO-based ionic liquid has been used as a reusable catalyst for the one-pot synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives from barbituric acid, aldehydes, and urea (B33335) or thiourea. oiccpress.com This method offers advantages such as short reaction times, high yields, and easy work-up. oiccpress.com Similarly, the use of catalysts like iodine in water under ultrasound or microwave irradiation provides an environmentally friendly route to these fused systems. researchgate.net

| Starting Material | Key Reagents | Catalyst/Conditions | Product |

| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Primary amines, Aldehydes | Molar ratio (1:1:2) | Pyrimido[4,5-d]pyrimidin-2,4-dione systems researchgate.net |

| 1,3-Disubstituted 6-amino uracils | Acylation and alkylation reagents, Hydrazine | Stepwise synthesis | 1,3,5,7-Tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones nih.gov |

| Barbituric acid, Aldehydes, Urea/Thiourea | [C4(DABCO-SO3H)2].4ClO4 | One-pot synthesis | Pyrimido[4,5-d]pyrimidine derivatives oiccpress.com |

| Barbituric acid, Aldehydes, Guanidine (B92328) | Iodine/Water | Ultrasound/Microwave irradiation | Pyrimido[4,5-d]pyrimidines researchgate.net |

Introduction of Boronic Acid Functionalities (e.g., 2,4-Dimethoxypyrimidine-5-boronic acid)

The introduction of a boronic acid or its ester equivalent onto the pyrimidine ring, as seen in 2,4-dimethoxypyrimidine-5-boronic acid and its pinacol (B44631) ester, creates a versatile synthetic intermediate. biosynth.commedchemexpress.comthermofisher.comsigmaaldrich.com These compounds are valuable reagents in organic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, which allow for the formation of carbon-carbon bonds and the synthesis of more complex molecules.

2,4-Dimethoxypyrimidine-5-boronic acid pinacol ester is a stable, solid compound that can be used to introduce the 2,4-dimethoxypyrimidin-5-yl moiety into various molecular scaffolds. biosynth.comthermofisher.com Its synthesis provides a key building block for the construction of a wide range of substituted pyrimidines. biosynth.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,4-Dimethoxypyrimidine-5-boronic acid | 89641-18-9 | C6H9BN2O4 | 183.96 sigmaaldrich.com |

| 2,4-Dimethoxypyrimidine-5-boronic acid, pinacol ester | 936250-17-8 | C12H19BN2O4 | 266.10 biosynth.comthermofisher.com |

Synthesis of Tetrazole-Containing Pyrimidine Derivatives

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms. The incorporation of a tetrazole ring into a pyrimidine scaffold can lead to derivatives with interesting biological activities.

A synthetic route to tetrazole-containing pyrimidine derivatives starts with the thiocyanation of an aminopyrimidine. For example, 2-amino-4,6-dimethoxypyrimidine (B117758) can be reacted with potassium thiocyanate (B1210189) to yield 2-amino-4,6-dimethoxy-5-thiocyanatopyrimidine. researchgate.net This intermediate can then be converted to the corresponding tetrazole derivative, 2-amino-5-(1H-tetrazol-5-ylthio)-4,6-dimethoxypyrimidine, through a [3+2] cycloaddition reaction with sodium azide (B81097) in the presence of ammonium (B1175870) chloride. researchgate.net The resulting tetrazole can be further alkylated to produce 1,5-disubstituted tetrazole compounds. researchgate.net

This synthetic strategy demonstrates how the pyrimidine core can be functionalized with other important heterocyclic moieties to generate novel chemical entities.

| Starting Pyrimidine | Key Reagents | Intermediate | Final Product |

| 2-Amino-4,6-dimethoxypyrimidine | KSCN | 2-Amino-4,6-dimethoxy-5-thiocyanatopyrimidine | 2-Amino-5-(1H-tetrazol-5-ylthio)-4,6-dimethoxypyrimidine researchgate.net |

| 2-Amino-5-(1H-tetrazol-5-ylthio)-4,6-dimethoxypyrimidine | Alkylating agents | - | 1,5-Disubstituted tetrazole-containing pyrimidines researchgate.net |

Alkoxy and Aryloxy Substituted Pyrimidines

The substitution of the pyrimidine ring with alkoxy and aryloxy groups is a key strategy for modifying the electronic and lipophilic properties of the molecule. These substitutions can significantly influence the biological activity of the resulting compounds.

A general method for preparing 2-(alkoxy or aryloxy) pyrimidines involves the nucleophilic substitution of a suitable leaving group at the 2-position of the pyrimidine ring. For instance, 5-halo-4,6-dimethoxy-2-methylsulfonyl pyrimidine can be reacted with various alcohols in the presence of potassium carbonate to yield 5-halo-4,6-dimethoxy-2-(alkoxy or aryloxy) pyrimidines. derpharmachemica.com The reaction is typically carried out by refluxing the mixture in acetone. derpharmachemica.com

The use of sulfinates as catalysts has been shown to greatly accelerate the rate of nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine (B81016) with alkoxy or aryloxy nucleophiles, providing an efficient route to these derivatives. researchgate.net The introduction of different alkoxy and aryloxy groups allows for the fine-tuning of the properties of the pyrimidine derivatives for various applications. derpharmachemica.comresearchgate.net

| Starting Pyrimidine | Nucleophile | Conditions | Product Type |

| 5-Halo-4,6-dimethoxy-2-methylsulfonyl pyrimidine | Alcohols/Phenols | K2CO3, Acetone, Reflux | 5-Halo-4,6-dimethoxy-2-(alkoxy or aryloxy) pyrimidines derpharmachemica.com |

| 2-Chloro-4,6-dimethoxypyrimidine | Alkoxy/Aryloxy nucleophiles | Sulfinate catalyst | 2-(Alkoxy or aryloxy)-4,6-dimethoxypyrimidines researchgate.net |

Advanced Spectroscopic and Structural Characterization of 4,5 Dimethoxypyrimidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For substituted pyrimidines, ¹H and ¹³C NMR provide specific chemical shift and coupling constant data that are diagnostic of the substitution pattern. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of a 4,5-dimethoxypyrimidine derivative would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the methoxy (B1213986) groups. For instance, in related dimethoxypyrimidine compounds, the methoxy protons typically appear as sharp singlets in the range of 3.7 to 4.2 ppm. nih.govacs.org The protons on the pyrimidine ring itself would have chemical shifts and coupling patterns dependent on the other substituents present. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In dimethoxy-substituted pyrimidines, the carbons of the methoxy groups typically resonate around 54-61 ppm. nih.govacs.org The chemical shifts of the pyrimidine ring carbons are highly sensitive to the electronic effects of the substituents. Carbons bonded to the electronegative oxygen atoms of the methoxy groups appear at lower field (higher ppm values), often in the range of 150-170 ppm. acs.orgcdnsciencepub.com The specific shifts allow for the unambiguous assignment of each carbon atom within the heterocyclic ring. core.ac.uk

Table 1: Representative NMR Data for Substituted Dimethoxypyrimidine Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| 4-Chloro-5,6-dimethoxypyrimidine (B3037651) acs.org | ¹H | 8.27 (s, 1H), 4.03 (s, 3H), 3.88 (s, 3H) | CDCl₃ |

| 4-Chloro-5,6-dimethoxypyrimidine acs.org | ¹³C | 163.6, 151.6, 151.3, 138.2, 60.7, 54.8 | CDCl₃ |

| 2-(4-Fluorophenyl)-4,5-dimethoxypyrimidine nih.gov | ¹H | 8.37 (dd, 2H), 8.12 (s, 1H), 7.14 (m, 2H), 4.17 (s, 3H), 3.98 (s, 3H) | CDCl₃ |

| 2-(4-Fluorophenyl)-4,5-dimethoxypyrimidine nih.gov | ¹³C | 163.1, 159.7, 155.3, 141.0, 137.2, 133.6, 129.6, 115.3, 56.4, 54.0 | CDCl₃ |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. eawag.ch

For this compound and its derivatives, the molecular ion peak (M+) in the mass spectrum would confirm the molecular weight. The fragmentation pattern observed in the mass spectrum can offer valuable structural information. libretexts.org For example, the loss of methyl radicals (•CH₃) or methoxy groups (•OCH₃) from the molecular ion are common fragmentation pathways for methoxy-substituted aromatic compounds. In HRMS analysis of fluorinated dimethoxypyrimidine derivatives, the calculated and found mass values for the protonated molecule [M+H]⁺ are typically within a very narrow margin, confirming the elemental composition. nih.govacs.org

Table 2: HRMS Data for Substituted Dimethoxypyrimidine Derivatives

| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Technique |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)-4,5-dimethoxypyrimidine nih.gov | C₁₂H₁₂FN₂O₂ | 235.0877 | 235.0878 | ESI |

| 4-(4-Fluorophenyl)-5,6-dimethoxypyrimidine acs.org | C₁₂H₁₂FN₂O₂ | 235.0877 | 235.0882 | ESI |

| 5-(4-Fluorophenyl)-2,3-dimethoxypyrazine* acs.org | C₁₂H₁₂FN₂O₂ | 235.0877 | 235.0880 | ESI |

*Note: Data for a related dimethoxy-substituted diazine is included for comparison.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. acs.org In the case of this compound, the FT-IR spectrum would be characterized by several key absorption bands. mdpi.com

Characteristic vibrational frequencies include C-H stretching vibrations of the aromatic ring and the methyl groups, C=N and C=C stretching vibrations within the pyrimidine ring, and C-O stretching vibrations of the methoxy groups. ripublication.comrsc.org For substituted pyrimidines, the C=C and C=N ring stretching bands are typically observed in the 1665–1383 cm⁻¹ region. mdpi.com The asymmetric and symmetric stretching of the C-O-C ether linkage of the methoxy groups would give rise to strong bands, typically in the 1250-1000 cm⁻¹ region. mdpi.com

Table 3: General FT-IR Data for Substituted Pyrimidines

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (in CH₃) | Stretching | 2960 - 2850 |

| C=N / C=C (in pyrimidine ring) | Stretching | 1665 - 1383 mdpi.com |

| C-O (ether linkage) | Asymmetric/Symmetric Stretching | 1250 - 1000 mdpi.com |

| C-H (ring) | Bending | 1015 - 681 mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions.

Studies on related compounds, such as 2-amino-4,6-dimethoxypyrimidine (B117758), show a lower cut-off wavelength around 228 nm, indicating transparency in the visible region. researchgate.netresearchgate.netnih.gov The presence of the pyrimidine ring and substituents like methoxy groups influences the position and intensity of these absorption bands. The optical transparency and bandgap energy are important parameters for potential applications in optical devices. researchgate.netnih.gov

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. carleton.eduuhu-ciqso.es

Single Crystal X-ray Diffraction (SC-XRD) for Molecular and Crystal Structures

For example, studies on the related 2-amino-4,6-dimethoxypyrimidine have shown that molecules are linked by N–H⋯N hydrogen bonds to form chains, which are then connected by π–π stacking interactions to build a three-dimensional framework. researchgate.net The crystal structure of 2-[4-(chloromethyl)phenoxy]-4,6-dimethoxypyrimidine shows a dihedral angle of 64.2° between the pyrimidine and benzene (B151609) rings. iucr.org Such structural details are crucial for understanding the physical properties and biological activity of these compounds. acs.orgnih.gov

Table 4: Crystallographic Data for a Related Dimethoxypyrimidine Derivative

| Parameter | 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine iucr.org |

|---|---|

| Chemical Formula | C₁₃H₁₃ClN₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3998 (17) |

| b (Å) | 23.145 (5) |

| c (Å) | 7.7967 (16) |

| β (°) | 117.28 (3) |

| Volume (ų) | 1347.2 (6) |

| Z | 4 |

High-Resolution X-ray Diffraction (HRXRD)

High-Resolution X-ray Diffraction (HRXRD) is a technique used to obtain more detailed information about the crystal structure, including subtle structural details and electron density distribution. While specific HRXRD studies on this compound are not widely reported, the technique is invaluable for analyzing crystalline quality, strain, and epitaxial layer structures in materials science. For complex organic molecules, HRXRD can provide a more precise picture of the crystal lattice and any imperfections, which can influence the material's bulk properties. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the case of 2-amino-4,6-dimethoxypyrimidine, molecules are linked by two distinct N-H···N hydrogen bonds, with H···N distances of 2.23 and 2.50 Å, and N···N distances of 3.106 (2) and 3.261 (2) Å. nih.govresearchgate.net These interactions result in the formation of a chain of fused rings. These chains are further interconnected by aromatic π-π stacking interactions, creating a three-dimensional framework. nih.govresearchgate.net The planar structure of pyrimidine compounds facilitates these π-π stacking interactions, which can enhance binding affinity in molecular assemblies. scbt.com

The presence of different functional groups can alter these interaction patterns. For instance, in a cocrystal of 2-amino-4,6-dimethoxypyrimidine with 4-aminobenzoic acid, intermolecular O-H···N, N-H···O, and C-H···N interactions are observed. researchgate.net Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these intermolecular contacts. researchgate.net In another example, a macrocycle synthesized from 2-amino-4,6-dimethoxypyrimidine exhibits weak C-H···O interactions involving the methoxy groups, which contribute to the interlocking of molecular chains into two-dimensional sheets. iucr.org

The interplay of hydrogen bonding and π-π stacking is a common feature in pyrimidine derivatives. In some pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, molecules are linked into stacks by a combination of C—H···π(pyrazole) hydrogen bonds and π–π stacking interactions between inversion-related pyrimidine rings. iucr.org The interplanar separation between pyrimidine rings can be around 3.443 (2) Å, with a ring-centroid offset of 1.282 (2) Å, indicating a significant stacking interaction. iucr.org The combination of these forces drives the self-assembly into well-defined supramolecular structures. mdpi.com

Table 1: Hydrogen Bond Parameters in 2-amino-4,6-dimethoxypyrimidine

| Interaction | H···N Distance (Å) | N···N Distance (Å) | N-H···N Angle (°) |

| N-H···N | 2.23 | 3.106 (2) | 171 |

| N-H···N | 2.50 | 3.261 (2) | 145 |

Crystal Engineering Principles Applied to Dimethoxypyrimidine Systems

Crystal engineering provides a framework for designing solid-state structures with desired properties by understanding and controlling intermolecular interactions. rsc.orgchalcogen.ro For pyrimidine derivatives, this approach is particularly valuable for developing new materials with specific functionalities. rsc.orgbohrium.com

A key strategy in the crystal engineering of aminopyrimidine derivatives is the use of robust supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. rsc.org The interaction between a carboxylic acid and an aminopyrimidine moiety, for example, commonly results in an R2(2)(8) ring motif. acs.org A study involving 2-amino-4,6-dimethoxypyrimidine (MOP) and various carboxylic acids demonstrated the prevalence of three main synthons: linear heterotetramer (LHT), cyclic heterotetramer (CHT), and heterotrimer (HT). acs.org Among these, the LHT synthon was found to be the most dominant. acs.org

The formation of cocrystals or salts can be rationalized using the ΔpKa rule, which considers the difference in acidity between the components. However, its predictive power can vary from system to system, as seen in the case of MOP molecular complexes. acs.org

The functionalization of the pyrimidine ring significantly influences the resulting molecular arrangement and properties. rsc.org For instance, the introduction of bulky benzyl (B1604629) groups in place of methoxy and amino hydrogens in 2-amino-4,6-dimethoxypyrimidine disrupts the typical hydrogen-bonding networks, leading to the formation of centrosymmetric dimers instead of extended chains and reducing crystallinity. The elucidation of these molecular arrangements through single-crystal X-ray diffraction is a cornerstone of crystal engineering, providing insights into structure-property relationships. rsc.orgacs.org This knowledge is instrumental in the rational design of new materials, including those with potential applications in pharmaceuticals and materials science. rsc.orgchalcogen.ro

Table 2: Common Supramolecular Synthons in Aminopyrimidine-Carboxylic Acid Systems

| Synthon | Description | Prevalence |

| Linear Heterotetramer (LHT) | An extended hydrogen-bonded chain involving both acid and pyrimidine molecules. | Dominant |

| Cyclic Heterotetramer (CHT) | A closed-ring structure formed by two acid and two pyrimidine molecules. | Less common |

| Heterotrimer (HT) | A three-molecule assembly of acid and pyrimidine units. | Less common |

Chromatographic Techniques for Compound Isolation and Purity Analysis (e.g., HPLC, Prep-HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for the separation, identification, and quantification of pyrimidine derivatives. researchgate.net Reversed-phase HPLC is most commonly employed, typically utilizing C8 and C18 silica (B1680970) gel columns. researchgate.net The separation is often achieved under isocratic or gradient elution conditions with a variety of mobile phases. researchgate.net

For the analysis of this compound and its derivatives, HPLC is crucial for monitoring reaction progress and assessing final product purity. chemicalbook.com For instance, the purity of synthesized 2-amino-4,6-dimethoxypyrimidine has been confirmed to be as high as 99.88% using HPLC analysis. google.com In the synthesis of azimsulfuron (B1666442), a herbicide containing a dimethoxypyrimidine moiety, HPLC was used to identify and quantify process-related impurities, including 2-amino-4,6-dimethoxypyrimidine. e-journals.in

Preparative HPLC (Prep-HPLC) is an essential tool for the isolation and purification of pyrimidine compounds from complex mixtures. google.commdpi.com This technique operates on the same principles as analytical HPLC but on a larger scale, allowing for the collection of purified fractions. In the development of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for PET imaging, semi-preparative HPLC with a C18 column was used to purify the radiolabeled product. nih.gov Similarly, impurities in technical grade azimsulfuron were isolated for characterization using preparative HPLC. e-journals.in

To enhance detection sensitivity and selectivity, pre-column derivatization can be employed. jst.go.jp For example, pyrimidine compounds can be derivatized with a fluorescent tag, allowing for highly sensitive chemiluminescence detection in HPLC. jst.go.jp

Table 3: Typical HPLC Conditions for Pyrimidine Derivative Analysis

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C8 or C18 |

| Column Length | 7-30 cm |

| Mobile Phase | Acetonitrile/water, often with buffers |

| Elution Mode | Isocratic or gradient |

| Detection | UV-Vis, Mass Spectrometry (MS), Fluorescence |

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA))

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are vital for characterizing the thermal stability and phase behavior of this compound compounds. nih.govscispace.comresearchgate.net

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of volatile components like water. sdiarticle5.com For a cocrystal of 2-amino-4,6-dimethoxypyrimidine and 4-aminobenzoic acid (2AD4AB), TGA revealed that the crystal is thermally stable up to 155 °C. researchgate.net In another study on a Y-shaped pyrimidine compound, TGA showed stability between 35 and 100 °C, followed by a multi-stage decomposition process at higher temperatures. nih.govacs.org The thermal stability of 2-amino-4,6-dimethoxypyrimidinium hydrogen (2R,3R)-tartrate was found to be up to 147 °C. nih.gov

DTA measures the temperature difference between a sample and a reference material, while DSC measures the heat flow required to maintain the sample at the same temperature as the reference. Both techniques can identify thermal events such as melting, crystallization, and decomposition. sdiarticle5.com DTA of the aforementioned Y-shaped pyrimidine compound showed an endothermic peak at 116 °C. nih.gov For some pyrimidine-derived Schiff base complexes, TGA/DTA analysis confirmed the presence of coordinated water molecules by showing an initial weight loss at temperatures corresponding to dehydration. sdiarticle5.com

These thermal properties are critical for determining the suitability of materials for various applications, especially in fields like nonlinear optics where materials must withstand certain temperature ranges without degrading. nih.govnih.gov

Table 4: Thermal Decomposition Data for Selected Pyrimidine Derivatives

| Compound | Technique | Key Findings | Reference |

| 2-amino-4,6-dimethoxypyrimidine-4-aminobenzoic acid (2AD4AB) | TG-DTA | Stable up to 155 °C | researchgate.net |

| Y-shaped pyrimidine compound (DMS) | TGA/DTA | Stable from 35-100 °C; multi-stage decomposition above 100 °C; endotherm at 116 °C | nih.gov |

| 2-amino-4,6-dimethoxypyrimidinium hydrogen (2R,3R)-tartrate (2ADT) | TGA | Stable up to 147 °C | nih.gov |

| Cu(II) Schiff base complex | TGA/DTA | Initial mass loss at 50-195 °C corresponds to loss of two lattice water molecules | sdiarticle5.com |

Theoretical and Computational Investigations of 4,5 Dimethoxypyrimidine and Its Analogues

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecular systems. By approximating the exchange-correlation energy, DFT methods provide a balance between computational cost and accuracy, making them suitable for studying heterocyclic compounds like pyrimidine (B1678525) derivatives. researchgate.net These calculations offer deep insights into molecular geometry, orbital energies, charge distribution, and reactivity, which are crucial for understanding the chemical behavior of these molecules. Studies on pyrimidine analogues frequently employ hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with Pople-style basis sets like 6-311G(d,p) or 6-31G(d,p), to achieve reliable results that correlate well with experimental data. nih.govscispace.comresearchgate.net

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure on the potential energy surface. nih.gov This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until a stationary point, representing a true energy minimum, is located. The convergence to a minimum is confirmed by performing a vibrational frequency analysis, where the absence of imaginary frequencies indicates a stable structure. rsc.org

For pyrimidine derivatives, DFT calculations can accurately predict the planarity of the pyrimidine ring and the orientation of substituent groups like methoxy (B1213986) groups. The optimized geometrical parameters, such as the C-N and C-C bond lengths within the ring and the bond angles between ring atoms, provide a detailed three-dimensional picture of the molecule. This structural information is fundamental for understanding steric effects and the molecule's potential interactions with biological targets or other chemical species. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine Ring Structure This table presents typical bond lengths and angles for a pyrimidine ring, as determined by DFT calculations. Actual values for 4,5-Dimethoxypyrimidine would require specific calculations.

| Parameter | Typical Calculated Value (B3LYP/6-31G(d,p)) |

|---|---|

| N1-C2 Bond Length (Å) | 1.34 |

| C2-N3 Bond Length (Å) | 1.33 |

| N3-C4 Bond Length (Å) | 1.34 |

| C4-C5 Bond Length (Å) | 1.40 |

| C5-C6 Bond Length (Å) | 1.39 |

| C6-N1 Bond Length (Å) | 1.34 |

| N1-C2-N3 Bond Angle (°) | 126.5 |

| C2-N3-C4 Bond Angle (°) | 115.5 |

| N3-C4-C5 Bond Angle (°) | 128.0 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). pku.edu.cn The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com

For pyrimidine derivatives, FMO analysis reveals the distribution of these key orbitals across the molecule. In many cases, the HOMO is localized over the pyrimidine ring and electron-donating substituents, while the LUMO may be similarly distributed, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net These calculations help predict how the molecule will interact in chemical reactions, such as cycloadditions or substitution reactions. wikipedia.org

Table 2: Frontier Molecular Orbital Parameters This table illustrates typical FMO energy values and the resulting global reactivity descriptors calculated from them.

| Parameter | Significance | Formula |

|---|---|---|

| E(HOMO) | Electron donating ability | - |

| E(LUMO) | Electron accepting ability | - |

| Energy Gap (ΔE) | Chemical reactivity and stability | E(LUMO) - E(HOMO) |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. ias.ac.in It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red or yellow regions represent negative electrostatic potential, indicating areas rich in electrons that are susceptible to electrophilic attack. researchgate.netwalisongo.ac.id Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. walisongo.ac.id

MEP analysis is invaluable for predicting non-covalent interactions, such as hydrogen bonding, and for identifying reactive sites. mdpi.com For a molecule like this compound, MEP maps would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them potential hydrogen bond acceptors. The methoxy groups would also influence the potential distribution. The topography of the MEP, including the location of potential minima (Vmin), is crucial for understanding intermolecular interactions. ias.ac.inmdpi.com

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. researchgate.net These parameters, based on Koopmans' theorem, provide a more detailed picture of reactivity than the energy gap alone. researchgate.net

Key reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E(HOMO)). pharmacophorejournal.com

Electron Affinity (A): The energy released when an electron is added (A ≈ -E(LUMO)). pharmacophorejournal.com

Chemical Hardness (η): Measures resistance to change in electron distribution (η = (I - A) / 2). A harder molecule is less reactive. pharmacophorejournal.com

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system (μ = -(I + A) / 2). pharmacophorejournal.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η). pharmacophorejournal.com

In addition to these global parameters, the distribution of charge on individual atoms is determined through methods like Natural Population Analysis (NPA), which is part of the NBO analysis. uni-muenchen.de This provides atomic charges that are less dependent on the basis set than older methods like Mulliken population analysis, offering a more reliable picture of the electrostatic landscape within the molecule.

Table 3: Global Chemical Reactivity Descriptors This table defines key reactivity parameters that can be derived from FMO energies.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -E(HOMO) | Propensity to lose an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | Ability to accept an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation; high hardness implies low reactivity. |

| Softness (S) | S = 1 / 2η | Reciprocal of hardness; high softness implies high reactivity. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Propensity of a species to act as an electrophile. |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. benasque.org It computes the vertical excitation energies, which correspond to electronic transitions from the ground state to various excited states, and the oscillator strengths, which determine the intensity of these transitions. researchgate.net